molecular formula C11H12Cl2N2O3 B6198274 tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate CAS No. 1589541-54-7

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate

Cat. No.: B6198274
CAS No.: 1589541-54-7
M. Wt: 291.13 g/mol
InChI Key: SOBWFBJBIOGZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H12Cl2N2O3 It is characterized by the presence of a tert-butyl group, a dichloropyridine ring, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate typically involves the reaction of 4,6-dichloro-5-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore. The dichloropyridine moiety is known for its biological activity, and modifications of this compound could lead to the development of new drugs or therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichloropyridine ring may interact with biological receptors or enzymes, modulating their function. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
  • tert-butyl (5-bromo-4-formylpyridin-2-yl)carbamate

Comparison: tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate is unique due to the presence of both a formyl group and a dichloropyridine ring. This combination imparts distinct reactivity and potential biological activity compared to similar compounds. For instance, tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate lacks the formyl group, which limits its reactivity in certain chemical transformations .

Properties

CAS No.

1589541-54-7

Molecular Formula

C11H12Cl2N2O3

Molecular Weight

291.13 g/mol

IUPAC Name

tert-butyl N-(4,6-dichloro-5-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H12Cl2N2O3/c1-11(2,3)18-10(17)15-8-4-7(12)6(5-16)9(13)14-8/h4-5H,1-3H3,(H,14,15,17)

InChI Key

SOBWFBJBIOGZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C(=C1)Cl)C=O)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.